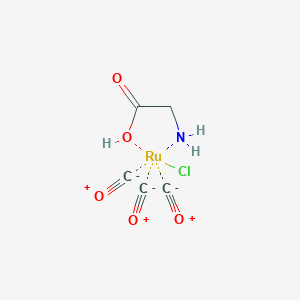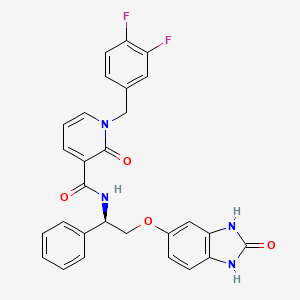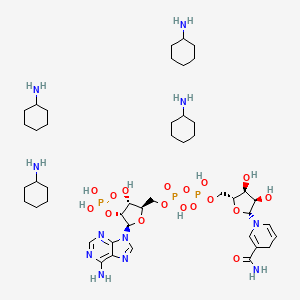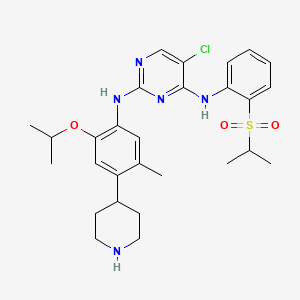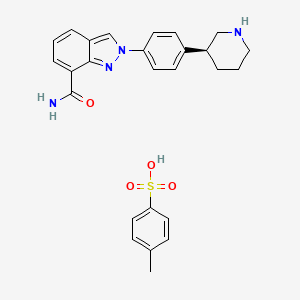
Niraparib tosylate
Vue d'ensemble
Description
Niraparib tosylate is a selective inhibitor of PARP1/PARP2 with IC50 of 3.8 nM/2.1 nM . It increases the formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death .
Synthesis Analysis
The synthesis of Niraparib involves a high-yielding, regioselective, copper-catalyzed N-arylation of an indazole derivative as the late-stage fragment coupling step . Another synthetic method involves dissolving Niraparib intermediates in dry DMFs at 0 DEG C, adding formamide and sodium methoxide, and warming up to 40 DEG C for reaction .
Molecular Structure Analysis
The molecular structure of Niraparib tosylate can be found in various scientific databases .
Chemical Reactions Analysis
Niraparib has been studied under basic, acidic, neutral, and oxidative stress conditions . The kinetic evolution of the reactions and the influence of solvent on the degradation process were also assessed . Niraparib emerged as stable under all stress conditions tested .
Physical And Chemical Properties Analysis
Niraparib tosylate has a molecular weight of 492.6 g/mol . The molecular formula is C26H28N4O4S . The IUPAC name is 4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide .
Applications De Recherche Scientifique
Application in Cancer Research
Specific Scientific Field
The specific scientific field of this application is Cancer Research .
Summary of the Application
MK-4827 tosylate is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase 1 (PARP1) and PARP2 . It has been shown to inhibit the proliferation of cancer cells carrying the breast cancer mutations BRCA1 and BRCA2 in vitro .
Methods of Application
The compound is administered orally . It targets PARP1 and PARP2, enzymes that repair DNA breaks through the base excision repair (BER) pathway . By inhibiting this activity, MK-4827 tosylate leads to DNA damage and cell death .
Results or Outcomes
MK-4827 tosylate has shown efficacy against a xenograft of BRCA1-deficient cancer in mice . It also sensitizes human lung and breast cancer xenografts to radiation in mice . Formulations containing MK-4827 tosylate are effective against ovarian cancer, particularly in platinum-sensitive, recurrent ovarian cancer .
Application in Stem Cell Research
Specific Scientific Field
The specific scientific field of this application is Stem Cell Research .
Summary of the Application
MK-4827 (Tosylate) has been used in stem cell research for its antiproliferative effects on cancer cells with BRCA1 or BRCA2 mutations . It has a high affinity for both PARP1 and PARP2, and demonstrates antiproliferative effects on cancer cells .
Methods of Application
MK-4827 (Tosylate) is used to inhibit cancer cell growth by selectively inhibiting poly ADP ribose polymerase (PARP) . It has been used against MDA-MB-436 and HeLa cells expressing BRCA1 mutation .
Results or Outcomes
MK-4827 (Tosylate) has shown an antiproliferative effect against MDA-MB-436 and HeLa cells expressing BRCA1 mutation . It also inhibits growth in human MDA-MB-436 tumor cells with BRCA 1 mutant .
Application in DNA Repair Research
Specific Scientific Field
The specific scientific field of this application is DNA Repair Research .
Summary of the Application
MK-4827 (Tosylate) is a potent, selective poly ADP ribose polymerase (PARP) inhibitor with affinity for both PARP1 and PARP2 . It has been used in research to study the role of these enzymes in DNA repair .
Methods of Application
MK-4827 (Tosylate) is used to inhibit the activity of PARP1 and PARP2, enzymes that repair DNA breaks through the base excision repair (BER) pathway . This inhibition leads to DNA damage and cell death .
Results or Outcomes
MK-4827 (Tosylate) has been shown to effectively inhibit the activity of PARP1 and PARP2, leading to DNA damage and cell death . This has provided valuable insights into the role of these enzymes in DNA repair .
Safety And Hazards
Orientations Futures
Niraparib is an oral, potent, highly selective poly-ADP ribose polymerase 1 (PARP1) and PARP2 inhibitor. It is approved as a maintenance treatment for epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients with complete or partial response to platinum-based chemotherapy . Future research directions include further investigation of its efficacy and safety profile in different patient populations .
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFHXWLJMNKNC-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026487 | |
| Record name | Niraparib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Niraparib tosylate | |
CAS RN |
1038915-73-9 | |
| Record name | Niraparib tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niraparib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIRAPARIB TOSYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








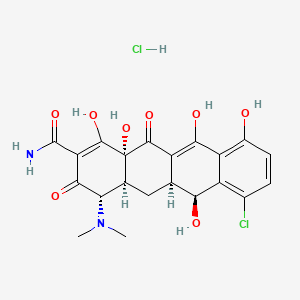


![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)
